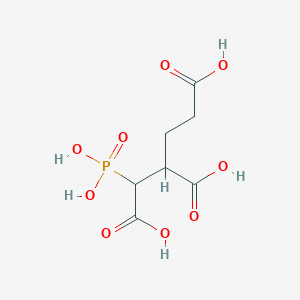
1-Phosphonobutane-1,2,4-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phosphonobutane-1,2,4-tricarboxylic acid is an organophosphorus compound with the molecular formula C7H11O9P. It is known for its excellent scale and corrosion inhibition properties, making it a valuable chemical in various industrial applications . The compound contains both phosphonic acid and carboxylic acid groups, which contribute to its unique chemical behavior .
Preparation Methods
The synthesis of 1-Phosphonobutane-1,2,4-tricarboxylic acid typically involves the reaction of tetramethyl phosphonosuccinate with methyl acrylate or acrylonitrile in the presence of sodium methanolate as a catalyst. The resulting intermediate is then hydrolyzed with dilute hydrochloric acid to yield the final product . Industrial production methods often utilize similar synthetic routes, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
1-Phosphonobutane-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using metal hydrides or catalytic hydrogenation.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Phosphonobutane-1,2,4-tricarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a complexing agent for various metal ions, including calcium, magnesium, zinc, aluminum, and iron.
Biology: The compound’s unique chemical properties make it useful in biological research, particularly in studies involving metal ion interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a chelating agent in medical treatments.
Mechanism of Action
The mechanism of action of 1-Phosphonobutane-1,2,4-tricarboxylic acid involves its ability to form stable complexes with metal ions. The phosphonic acid and carboxylic acid groups in the compound interact with metal ions, preventing their precipitation and deposition . This complexation process is crucial for its effectiveness as a scale and corrosion inhibitor in various industrial applications .
Comparison with Similar Compounds
1-Phosphonobutane-1,2,4-tricarboxylic acid can be compared with other similar compounds, such as:
Ethylenediaminetetraacetic acid (EDTA): Both compounds are used as chelating agents, but this compound has a higher affinity for certain metal ions.
Nitrilotriacetic acid (NTA): Similar to EDTA, NTA is also a chelating agent, but it is less effective in preventing scale formation compared to this compound.
Properties
CAS No. |
63257-36-3 |
|---|---|
Molecular Formula |
C7H11O9P |
Molecular Weight |
270.13 g/mol |
IUPAC Name |
1-phosphonobutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H11O9P/c8-4(9)2-1-3(6(10)11)5(7(12)13)17(14,15)16/h3,5H,1-2H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16) |
InChI Key |
GPXCJKUXBIGASD-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(C(C(=O)O)P(=O)(O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















